
3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide
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Overview
Description
3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide is a compound that features a unique combination of a nitro-triazole moiety and an adamantane structure
Preparation Methods
The synthesis of 3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with adamantane-1-carboxylic acid. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Scientific Research Applications
3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Materials Science: Its unique structure can be utilized in the design of novel materials with specific properties, such as high thermal stability and density.
Mechanism of Action
The mechanism of action of 3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide involves its interaction with molecular targets through its nitro-triazole and adamantane moieties. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with target molecules. The adamantane structure provides rigidity and stability to the compound, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide can be compared with other similar compounds, such as:
3-nitro-1,2,4-triazol-5-amine: This compound also contains a nitro-triazole moiety but lacks the adamantane structure, making it less rigid and potentially less stable.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound has a similar nitro-triazole structure but includes additional nitro groups, which may enhance its energetic properties but also increase its sensitivity.
The uniqueness of this compound lies in its combination of a stable adamantane core with a reactive nitro-triazole moiety, providing a balance of stability and reactivity that is advantageous for various applications.
Properties
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c14-10(19)12-2-8-1-9(3-12)5-13(4-8,6-12)17-7-15-11(16-17)18(20)21/h7-9H,1-6H2,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJZBOUNGMDLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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